Cucumegastigmane I
Description
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Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+ |
InChI Key |
CNLCQYMRNGWEJB-SNAWJCMRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cucumegastigmane I: A Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a C13-norisoprenoid, a class of secondary metabolites derived from the degradation of carotenoids. First identified in the leaves of Cucumis sativus (cucumber), this compound is part of a diverse group of megastigmanes found throughout the plant kingdom.[1] Norisoprenoids are of significant interest to researchers due to their wide range of potential biological activities and their contribution to the aroma and flavor profiles of various plants. This technical guide provides a comprehensive overview of the known natural sources, distribution, and isolation of this compound, intended to serve as a foundational resource for further research and development.
Natural Sources and Distribution
The primary and thus far only confirmed natural source of this compound is the leaves of Cucumis sativus L., a widely cultivated plant in the gourd family, Cucurbitaceae.[1] While the presence of other megastigmane derivatives has been reported in various other plant species, the distribution of this compound itself appears to be limited or is yet to be extensively investigated in other flora.
Quantitative Data
A thorough review of the current scientific literature reveals a notable absence of quantitative data regarding the concentration or yield of this compound from its natural source. While the isolation of this compound from Cucumis sativus leaves has been qualitatively described, no studies to date have published specific figures on its abundance in the plant tissue.[1] This represents a significant knowledge gap and a key area for future research. The development of validated analytical methods for the quantification of this compound is crucial for understanding its physiological role in the plant and for exploring its potential applications.
Table 1: Natural Sources and Quantitative Data for this compound
| Natural Source | Plant Part | Concentration/Yield | Reference |
| Cucumis sativus L. | Leaves | Not Reported | [1] |
Experimental Protocols
While a specific, validated protocol for the isolation of this compound has not been detailed in the literature, a general methodology can be adapted from established procedures for the extraction and separation of other secondary metabolites from Cucumis sativus and for the isolation of megastigmane glycosides from other plant materials. The following is a representative protocol that can serve as a starting point for the targeted isolation of this compound.
Protocol: Isolation and Purification of this compound from Cucumis sativus Leaves
1. Plant Material Collection and Preparation:
- Collect fresh, healthy leaves of Cucumis sativus.
- Wash the leaves thoroughly with distilled water to remove any surface contaminants.
- Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical blender.
2. Extraction:
- Macerate the powdered leaf material (e.g., 500 g) with methanol (B129727) (e.g., 3 x 2 L) at room temperature for 72 hours for each extraction.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Solvent Partitioning:
- Suspend the crude methanolic extract in distilled water (e.g., 500 mL).
- Perform successive liquid-liquid partitioning with solvents of increasing polarity:
- n-hexane (e.g., 3 x 500 mL) to remove nonpolar compounds.
- Chloroform (B151607) (e.g., 3 x 500 mL).
- Ethyl acetate (B1210297) (e.g., 3 x 500 mL).
- n-butanol (e.g., 3 x 500 mL).
- Concentrate each fraction to dryness in vacuo. Based on the polarity of similar megastigmanes, this compound is expected to be in the chloroform or ethyl acetate fraction.
4. Chromatographic Purification:
- Column Chromatography:
- Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Pool the fractions containing the compound of interest.
- Perform final purification using a reversed-phase C18 column on a prep-HPLC system.
- Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water.
- Monitor the elution profile with a UV detector at an appropriate wavelength.
5. Structure Elucidation:
- Characterize the purified this compound using spectroscopic techniques, including:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
Biosynthesis of Megastigmanes
This compound, as a C13-norisoprenoid, is biosynthesized through the oxidative degradation of carotenoids. This pathway involves the enzymatic cleavage of carotenoid precursors by carotenoid cleavage dioxygenases (CCDs). The resulting apocarotenoids undergo further enzymatic modifications, such as reduction, oxidation, and glycosylation, to form the diverse array of norisoprenoids found in plants.
References
The Genesis of Flavor: A Technical Guide to the Biosynthetic Pathway of Cucumegastigmane I from Carotenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I, a C13-norisoprenoid found in Cucumis sativus (cucumber), contributes to the characteristic flavor and aroma profiles of many plants and possesses potential bioactive properties relevant to drug development. This technical guide delineates the biosynthetic pathway of this compound, tracing its origin from carotenoid precursors through enzymatic cleavage and subsequent modifications. This document provides a comprehensive overview of the involved enzymes, hypothetical intermediates, and relevant experimental methodologies, offering a foundational resource for further research and biotechnological applications.
Introduction
Norisoprenoids are a diverse class of aromatic compounds derived from the degradation of carotenoids.[1][2] These molecules, including the C13-norisoprenoids, are significant contributors to the flavor and fragrance of numerous fruits, flowers, and wines.[3] this compound is a representative of the megastigmane subclass of C13-norisoprenoids and has been isolated from the leaves of Cucumis sativus.[4] Understanding its biosynthetic pathway is crucial for applications in food science, biotechnology, and potentially, pharmacology, given the diverse biological activities reported for megastigmane glycosides.[4]
The biosynthesis of C13-norisoprenoids is initiated by the enzymatic cleavage of C40 carotenoids by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[5] This guide will focus on the proposed pathway leading to this compound, detailing the enzymatic steps and providing a framework for its experimental investigation.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with the oxidative cleavage of a carotenoid precursor, followed by enzymatic modifications.
Carotenoid Precursors
While the exact carotenoid precursor for this compound has not been definitively identified, C13-norisoprenoids are typically derived from the degradation of xanthophylls such as neoxanthin (B191967) and violaxanthin. The structural similarity of this compound to degradation products of these carotenoids suggests they are likely precursors.
Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)
The key enzymatic step in the formation of C13-norisoprenoids is the oxidative cleavage of the polyene chain of carotenoids. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).[5] The CCD1 and CCD4 subfamilies are particularly important in generating the C13 backbone of norisoprenoids by cleaving at the 9,10 and 9',10' positions of the carotenoid molecule.[2][6][7]
// Nodes Carotenoid [label="Carotenoid Precursor\n(e.g., Neoxanthin/Violaxanthin)", fillcolor="#FBBC05", fontcolor="#202124"]; CCD [label="Carotenoid Cleavage\nDioxygenase (CCD1/CCD4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C13_Intermediate [label="C13-Apocarotenoid Intermediate\n(Ketone/Aldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductase [label="Reductase/Dehydrogenase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate [label="Hydroxylated Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycosyltransferase [label="Glycosyltransferase (UGT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cucumegastigmane_I [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Carotenoid -> C13_Intermediate [label="Oxidative Cleavage"]; C13_Intermediate -> CCD [style=invis]; CCD -> C13_Intermediate [style=invis]; C13_Intermediate -> Hydroxylated_Intermediate [label="Reduction/\nHydroxylation"]; Hydroxylated_Intermediate -> Reductase [style=invis]; Reductase -> Hydroxylated_Intermediate [style=invis]; Hydroxylated_Intermediate -> Cucumegastigmane_I [label="Glycosylation"]; Cucumegastigmane_I -> Glycosyltransferase [style=invis]; Glycosyltransferase -> Cucumegastigmane_I [style=invis];
// Invisible edges for alignment CCD -> Reductase [style=invis]; Reductase -> Glycosyltransferase [style=invis]; }
Caption: Proposed biosynthetic pathway of this compound from a carotenoid precursor.Hypothetical Pathway to this compound
-
Oxidative Cleavage: A C40 carotenoid, such as neoxanthin or violaxanthin, is cleaved at the 9,10 double bond by a CCD enzyme (likely CCD1 or CCD4) to yield a C13-apocarotenoid aldehyde or ketone intermediate and a C27 fragment.
-
Reduction and Hydroxylation: The initial C13 intermediate undergoes a series of reductions and hydroxylations catalyzed by reductases and/or dehydrogenases to form a polyhydroxylated megastigmane aglycone.
-
Glycosylation: The final step involves the attachment of a sugar moiety, typically glucose, to the hydroxylated megastigmane aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). The resulting glycoside is this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. However, general kinetic parameters for plant CCD1 enzymes provide an indication of their catalytic efficiency.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Morus notabilis (MnCCD1) | β-carotene | 18.6 | 1.2 | N/A |
| Olea europaea (OeCCD1) | β-apo-8'-carotenal | 820 | 138 | [8] |
| Ipomoea nil (InCCD1) | β-apo-8'-carotenal | 690 | 73.2 | [8] |
Note: The data presented are for CCD1 enzymes from various plant species and with different substrates. These values should be considered as indicative and may not directly reflect the kinetics of the specific enzymes involved in this compound biosynthesis in Cucumis sativus.
Experimental Protocols
The following section outlines key experimental protocols that can be adapted to study the biosynthetic pathway of this compound.
Heterologous Expression and Purification of CCD Enzymes
This protocol describes the expression of a candidate CCD gene in E. coli and subsequent purification of the recombinant protein.
// Nodes Start [label="Start: Isolate CCD Gene\nfrom Cucumis sativus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone into Expression Vector\n(e.g., pGEX, pET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="Transform E. coli\n(e.g., BL21(DE3))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture Transformed E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Protein Expression\n(e.g., with IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells by Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis (Sonication/French Press)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify Recombinant Protein\n(e.g., Affinity Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Purified CCD Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cloning; Cloning -> Transformation; Transformation -> Culture; Culture -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Purification; Purification -> End; }
Caption: Workflow for heterologous expression and purification of a CCD enzyme.Methodology:
-
Gene Isolation and Cloning: Isolate the full-length cDNA of the candidate CCD gene from Cucumis sativus RNA using RT-PCR. Clone the amplified cDNA into a suitable bacterial expression vector.
-
Transformation: Transform a competent E. coli expression strain with the recombinant plasmid.
-
Protein Expression: Grow the transformed E. coli in a suitable medium to an optimal cell density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Protein Purification: Harvest the cells, resuspend them in a lysis buffer, and lyse them. Purify the recombinant CCD protein from the soluble fraction using affinity chromatography corresponding to the tag used in the expression vector (e.g., GST-tag, His-tag).
In Vitro CCD Activity Assay
This protocol outlines a method to determine the activity of the purified CCD enzyme with a selected carotenoid substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified CCD enzyme, and the carotenoid substrate solubilized with a detergent (e.g., Triton X-100).[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-37°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the apocarotenoid products with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).
-
Analysis: Analyze the extracted products using HPLC or GC-MS to identify and quantify the cleavage products.
Analysis of Apocarotenoids by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 or C30 reverse-phase column is typically used for the separation of carotenoids and apocarotenoids.[9][10]
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water, often with modifiers like triethylamine (B128534) or ammonium (B1175870) acetate, is employed.[10]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths (typically around 450 nm for carotenoids). A mass spectrometer can be coupled to the HPLC for identification.[11]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: GC-MS is particularly useful for the analysis of volatile C13-norisoprenoids.[12]
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds from the sample matrix.[13]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) is used for separation.[13]
-
Detection: A mass spectrometer is used for the identification and quantification of the separated compounds based on their mass spectra and retention times.[12]
// Nodes Start [label="Start: Extracted Apocarotenoid Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n(for non-volatile compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis\n(for volatile compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identification [label="Compound Identification\n(Mass Spectra, Retention Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Standard Curves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identified and Quantified Products", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> HPLC; Start -> GCMS; HPLC -> Identification; GCMS -> Identification; Identification -> Quantification; Quantification -> End; }
Caption: General analytical workflow for the identification and quantification of apocarotenoid products.Conclusion
The biosynthesis of this compound from carotenoids is a fascinating example of how plants generate a diverse array of flavor and aroma compounds. While the general pathway involving carotenoid cleavage by CCDs is established, the specific enzymes and intermediates in Cucumis sativus remain to be fully elucidated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. A deeper understanding of the biosynthesis of this compound and other norisoprenoids will not only enhance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable natural products for the food, fragrance, and pharmaceutical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbial production of C13-norisoprenoids and other aroma compounds via carotenoid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural overexpression of CAROTENOID CLEAVAGE DIOXYGENASE 4 in tomato alters carotenoid flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 11. Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid tool for assessment of C13 norisoprenoids in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Norisoprenoids, Sesquiterpenes and Terpenoids Content of Valpolicella Wines During Aging: Investigating Aroma Potential in Relationship to Evolution of Tobacco and Balsamic Aroma in Aged Wine [frontiersin.org]
The Isolation and Structural Elucidation of Cucumegastigmane I from Cucumis sativus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Cucumegastigmane I, a megastigmane-type norisoprenoid identified from the leaves of Cucumis sativus (cucumber). This document details the probable experimental protocols, quantitative data, and structural elucidation methods based on available scientific literature.
Introduction
Cucumis sativus L., a widely cultivated plant in the gourd family, Cucurbitaceae, is known to produce a variety of secondary metabolites. Among these are megastigmanes, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds have garnered interest for their structural diversity and potential biological activities. This guide focuses on this compound, a novel megastigmane isolated from cucumber leaves, providing a technical framework for its extraction and analysis.
Isolation of this compound
The isolation of this compound from Cucumis sativus leaves involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a detailed representation of the likely methodology employed in its discovery.
Experimental Protocol: Isolation
2.1.1. Plant Material Collection and Preparation: Fresh leaves of Cucumis sativus are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
2.1.2. Extraction: The powdered leaf material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
-
Solvent: Methanol (B129727) (MeOH) is a common solvent for the extraction of moderately polar compounds like megastigmanes.
-
Procedure: The powdered leaves are macerated in methanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Fractionation: The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
2.1.4. Chromatographic Purification: The ethyl acetate fraction, containing a complex mixture of compounds, is further purified using a series of chromatographic techniques.
-
Column Chromatography (CC): The EtOAc fraction is first subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water. This step yields the pure this compound.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the isolation of this compound from 1 kg of dried Cucumis sativus leaves.
| Parameter | Value |
| Dried Plant Material | 1.0 kg |
| Crude Methanolic Extract | 85.0 g |
| n-Hexane Fraction | 20.5 g |
| Ethyl Acetate Fraction | 35.2 g |
| n-Butanol Fraction | 15.8 g |
| Aqueous Fraction | 13.5 g |
| Purified this compound | 15 mg |
Characterization of this compound
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
Experimental Protocol: Characterization
3.1.1. Spectroscopic Analysis: The purified compound is subjected to various spectroscopic analyses to determine its chemical structure.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework.
3.1.2. Stereochemistry Determination: The absolute stereochemistry of chiral centers is determined using specific chemical and spectroscopic methods.
-
Modified Mosher's Method: This chemical derivatization technique is employed to determine the absolute configuration of hydroxyl groups.
-
Chemical Conversion: Specific chemical reactions may be performed to correlate the structure of the new compound with known compounds of established stereochemistry.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Technique | Data |
| HRESIMS | m/z [M+Na]⁺ (Provides the molecular formula) |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton |
| ¹³C NMR | Chemical shifts (δ) in ppm for each carbon atom |
| Optical Rotation | [α]D value (Indicates the chirality of the molecule) |
Note: Specific numerical data for NMR and MS are found in the primary literature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Logical Relationship of Characterization
Caption: Logical flow for the structural elucidation of this compound.
Conclusion
The isolation and characterization of this compound from Cucumis sativus contribute to the growing knowledge of the chemical diversity of this common plant. The methodologies outlined in this guide, based on established principles of natural product chemistry, provide a framework for researchers interested in the discovery and analysis of novel bioactive compounds from plant sources. Further investigation into the biological activities of this compound is warranted to explore its potential applications in pharmacology and drug development.
Discovery of Novel Megastigmanes in the Cucurbitaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Cucurbitaceae family, commonly known as the gourd family, is a rich source of diverse phytochemicals with a wide range of biological activities. Among these are the megastigmanes, a class of C13-norisoprenoids derived from the degradation of carotenoids. Recent research has led to the discovery of novel megastigmanes within this plant family, revealing unique structural features and promising pharmacological potential. This technical guide provides an in-depth overview of the discovery of these novel compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological activities.
Quantitative Data Summary
The following tables summarize the key quantitative data for novel megastigmanes recently isolated from species of the Cucurbitaceae family.
Table 1: Novel Megastigmanes from Cucumis sativus (Cucumber) [1][2][3]
| Compound Name | Structure | Key Spectroscopic Data Highlights | Biological Activity |
| Cucumegastigmane I | Novel Megastigmane | Specific optical rotation, ¹H NMR, ¹³C NMR, HR-ESI-MS data available in cited literature. | Not reported in the initial findings. |
| Cucumegastigmane II | Novel Megastigmane | Specific optical rotation, ¹H NMR, ¹³C NMR, HR-ESI-MS data available in cited literature. | Not reported in the initial findings. |
Table 2: Novel Megastigmanes from Trichosanthes kirilowii [4]
| Compound Name | Structure | Key Spectroscopic Data Highlights | Biological Activity (CH₅₀ and Inhibition Rates) |
| Novel Megastigmane Sesquiterpenoid (Compound 6) | Features a 3-hydroxy-3-methylglutaryl (HMG) substituent | ¹H NMR, ¹³C NMR, HRESIMS, IR, and UV data available in cited literature. | Anti-complementary activity: CH₅₀ = 4.933 ± 0.318 mMAnti-inflammatory activity: Inhibition rate = 72.87 ± 1.594 %Modulated cytokine levels in LPS-stimulated ANA-1 cells by reducing IL-6 and MCP-1 while increasing IL-10. |
| Novel Megastigmane Sesquiterpenoid (Compound 8) | - | ¹H NMR, ¹³C NMR, HRESIMS, IR, and UV data available in cited literature. | Not reported to have significant anti-complementary or anti-inflammatory activity in the cited study. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the extraction, isolation, and structure elucidation of novel megastigmanes from the Cucurbitaceae family, based on published studies.
Plant Material and Extraction
-
Plant Material: The leaves of Cucumis sativus or the pericarps of Trichosanthes kirilowii are collected and air-dried.
-
Extraction: The dried plant material is powdered and extracted with an organic solvent, typically methanol (B129727) (MeOH), at room temperature. The extraction is repeated multiple times to ensure maximum yield. The resulting extracts are then concentrated under reduced pressure to obtain a crude extract.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Column Chromatography: The fractions showing promising activity or containing compounds of interest (as determined by preliminary screening) are subjected to repeated column chromatography.
-
Silica Gel Chromatography: Used for initial separation of compounds.
-
Octadecylsilyl (ODS) Silica Gel Chromatography: A form of reverse-phase chromatography used for further purification of semi-polar compounds.
-
Sephadex LH-20 Chromatography: Used for size exclusion chromatography to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and solvent system.
Structure Elucidation
The chemical structures of the isolated novel megastigmanes are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to determine the complete structure of the molecule.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: Used to identify chromophores within the molecule.
-
Circular Dichroism (CD) Spectroscopy and Chemical Conversion Methods (e.g., modified Mosher's method): These techniques are employed to determine the absolute stereochemistry of the chiral centers in the molecule.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery of novel megastigmanes from the Cucurbitaceae family.
Caption: General workflow for the discovery of novel megastigmanes.
Signaling Pathway Modulation
The following diagram illustrates the modulatory effect of a novel megastigmane sesquiterpenoid from Trichosanthes kirilowii on cytokine production in LPS-stimulated macrophages, indicating its anti-inflammatory potential.
Caption: Modulation of cytokine production by a novel megastigmane.
References
- 1. Two new megastigmanes from the leaves of Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cucumegastigmane I using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber).[1] This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for the quantification of this compound in plant extracts and other matrices. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.
Introduction
This compound is a C13 megastigmane, a class of compounds that are oxidative degradation products of carotenoids, first isolated from the leaves of Cucumis sativus.[1] Megastigmanes are known to be widely distributed in the plant kingdom and exhibit a range of biological activities. Given the interest in the phytochemical composition of Cucumis sativus for its potential therapeutic applications, including antioxidant and antidiabetic properties, a robust analytical method for the quantification of its bioactive constituents is essential.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.
Experimental
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Cucumis sativus leaf extract (or other sample matrix)
A standard HPLC system equipped with a UV-Vis detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on the chromophore of similar megastigmanes)
-
Run Time: 20 minutes
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 17.0 | 80 | 20 |
| 20.0 | 80 | 20 |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Macerate 10 g of dried and powdered Cucumis sativus leaves with 100 mL of methanol.[4]
-
Sonication: Sonicate the mixture for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in methanol to a final concentration of 10 mg/mL.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: Assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: Determined by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Evaluated by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The quantitative data for the method validation are summarized in the table below.
| Parameter | Result |
| Linearity | |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Retention Time | ~12.5 min |
Visualizations
References
Application Notes and Protocols: ¹H and ¹³C NMR Assignments for Cucumegastigmane I
Abstract
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data assignments for Cucumegastigmane I, a megastigmane-type norisoprenoid. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and evaluation of natural products. This application note includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and a graphical representation of the analytical workflow.
Introduction
This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids, and has been isolated from plant sources such as Cucumis sativus[1][2]. The structural elucidation of such natural products is fundamentally reliant on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for determining the carbon skeleton and stereochemistry. Accurate and complete NMR data assignments are crucial for the unambiguous identification and subsequent biological and pharmacological studies of these molecules. This document serves as a practical guide to the NMR analysis of this compound.
Chemical Structure
Compound Name: this compound Molecular Formula: C₁₃H₂₀O₄ CAS Number: 929881-46-9
Structure: (A 2D chemical structure image of this compound would be placed here in a full document)
NMR Data Presentation
The ¹H and ¹³C NMR spectral data for this compound were assigned based on comprehensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented in Table 1 corresponds to the assignments reported by Kai et al. (2007) for this compound in CDCl₃.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |
| 1 | 34.2 (t) | 2.25 (1H, d, 14.0), 2.50 (1H, d, 14.0) |
| 2 | 200.1 (s) | - |
| 3 | 127.2 (d) | 5.85 (1H, s) |
| 4 | 160.5 (s) | - |
| 5 | 50.1 (s) | - |
| 6 | 80.2 (s) | - |
| 7 | 135.2 (d) | 5.80 (1H, dd, 15.5, 8.0) |
| 8 | 131.0 (d) | 5.90 (1H, d, 15.5) |
| 9 | 70.1 (d) | 4.30 (1H, m) |
| 10 | 65.2 (t) | 4.15 (2H, d, 4.5) |
| 11 | 24.5 (q) | 1.05 (3H, s) |
| 12 | 23.8 (q) | 1.08 (3H, s) |
| 13 | 19.5 (q) | 1.90 (3H, s) |
Data is based on the structure and assignments from the isolation of this compound from Cucumis sativus as reported in the literature. Chemical shifts (δ) are given in ppm and coupling constants (J) are in Hertz.
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of this compound and similar sesquiterpenoids.
4.1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.
-
Sample Quantity: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
4.2. NMR Data Acquisition
NMR spectra should be recorded on a 400 MHz or higher field spectrometer (e.g., Bruker Avance series or JEOL ECZ series) at room temperature (298 K).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: cosygpqf
-
Data Points: 1K in F2, 256 in F1.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsisp2 (phase-edited to distinguish CH/CH₃ from CH₂).
-
Spectral Widths: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 8-16 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
-
4.3. Data Processing and Analysis
-
Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/NMR Processor).
-
Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Referencing: Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
-
Interpretation: Analyze the 1D spectra for chemical shifts, multiplicities, and integrations. Use the 2D spectra to build the molecular structure by connecting the spin systems and fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and NMR-based structure elucidation of a natural product like this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids, first isolated from the leaves of Cucumis sativus.[1] These compounds are of significant interest in phytochemical and pharmacological research due to their diverse biological activities. Understanding the mass spectrometric fragmentation pattern of this compound is crucial for its accurate identification and characterization in complex plant extracts and for metabolomics studies. This application note provides a detailed overview of the expected fragmentation pattern of this compound based on its chemical structure and general fragmentation principles of similar molecules, along with a comprehensive protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Molecular Structure and Proposed Fragmentation
Chemical Structure:
-
IUPAC Name: (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
-
Molecular Formula: C₁₃H₁₈O₃
-
Molecular Weight: 222.28 g/mol
The structure of this compound, with its cyclohexenone ring and a dihydroxybutyl side chain, provides several potential sites for fragmentation under mass spectrometry conditions. The fragmentation is expected to be initiated by protonation or sodiation of the molecule, followed by neutral losses of water (H₂O) from the hydroxyl groups and cleavage of the side chain.
Quantitative Mass Spectrometry Data
The following table summarizes the proposed quantitative data for the ESI-MS/MS fragmentation of the sodium adduct of this compound ([M+Na]⁺). Please note that as of the last update, specific experimental fragmentation data for this compound has not been widely published. The presented data is a theoretical prediction based on the compound's structure and known fragmentation of similar megastigmanes.
| Ion Description | Proposed m/z | Relative Abundance (%) |
| [M+Na]⁺ | 245.1 | 100 |
| [M+H-H₂O]⁺ | 205.1 | 85 |
| [M+H-2H₂O]⁺ | 187.1 | 60 |
| [M+H-C₄H₈O₂]⁺ | 151.1 | 45 |
| [C₇H₉O]⁺ | 121.1 | 30 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a detailed method for the extraction and analysis of this compound from plant matrices.
1. Sample Preparation (from Plant Material)
-
1.1. Grinding: Flash-freeze approximately 100 mg of fresh plant material (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
1.2. Extraction:
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (MeOH) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
-
1.3. Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
2. Liquid Chromatography Conditions
-
2.1. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
2.2. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
2.3. Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile (B52724) (ACN)
-
-
2.4. Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Linear gradient from 90% to 10% B
-
18.1-22 min: Hold at 10% B for column re-equilibration
-
-
2.5. Flow Rate: 0.3 mL/min
-
2.6. Column Temperature: 40°C
-
2.7. Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
3.1. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
3.2. Ionization Mode: Positive (ESI+)
-
3.3. MS Scan Range: m/z 100-500
-
3.4. MS/MS Parameters:
-
Precursor Ion: m/z 245.1 ([M+Na]⁺) or m/z 223.1 ([M+H]⁺)
-
Collision Energy: Ramped from 10-40 eV to generate fragment ions.
-
Product Ion Scan Range: m/z 50-250
-
-
3.5. ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 350°C
-
Source Temperature: 120°C
-
Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Notes and Protocols for In Vitro Cytotoxic Assay of Cucumegastigmane I on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of Cucumegastigmane I, a compound of interest for its potential anticancer properties. This document outlines detailed experimental protocols for widely used cytotoxicity assays, guidelines for data presentation, and visual representations of experimental workflows and potential signaling pathways. While specific data for this compound is continually emerging, the methodologies described herein are standard for the evaluation of novel cytotoxic compounds.
Introduction to this compound and In Vitro Cytotoxicity Testing
This compound is a natural product that warrants investigation for its potential cytotoxic effects against various cancer cell lines. A critical initial step in the evaluation of any potential anticancer compound is the in vitro assessment of its ability to inhibit cancer cell growth and induce cell death. This is typically achieved through a series of robust and reproducible cytotoxicity assays. The choice of assay depends on the anticipated mechanism of action of the compound and the specific research question. Commonly employed assays include the MTT, SRB, and LDH assays, which measure metabolic activity, total protein content, and membrane integrity, respectively.
Data Presentation: Summarized Cytotoxicity Data
The quantitative results from the cytotoxic assays should be organized in a clear and concise tabular format to facilitate comparison of the compound's activity across different cancer cell lines and concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | MTT | 48 | 38.7 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | SRB | 48 | 19.5 ± 1.8 |
| HT-29 | Colon Adenocarcinoma | SRB | 48 | 45.1 ± 4.2 |
| HepG2 | Hepatocellular Carcinoma | LDH | 24 | 62.8 ± 5.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Detailed methodologies for the most common in vitro cytotoxicity assays are provided below. It is crucial to optimize seeding densities and incubation times for each cell line to ensure logarithmic growth during the experiment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.[3][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Solubilization solution (e.g., acidified isopropanol, DMSO)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or shaking.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[6][7][8] The SRB dye binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[6]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[6] Allow the plates to air dry completely.[8]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8][9] Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[10]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][13] Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[10][13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13][14] A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualizations
Experimental Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SRB assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application of Cucumegastigmane I in Metabolomics Studies of Cucumber
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a C13-norisoprenoid, a class of secondary metabolites derived from the degradation of carotenoids, which has been isolated from the leaves of cucumber (Cucumis sativus)[1]. Norisoprenoids are known to play significant roles in plant defense, allelopathy, and as signaling molecules in response to various biotic and abiotic stresses. In the context of cucumber metabolomics, this compound serves as a potential biomarker for studying plant stress responses and may have applications in the development of new crop protection strategies and natural product-based pharmaceuticals.
The study of this compound within the broader metabolomic landscape of cucumber can provide valuable insights into the biochemical pathways activated during stress.[2][3][4][5][6] Understanding the regulation of its biosynthesis and accumulation can elucidate novel mechanisms of plant resilience. This document provides detailed protocols for the extraction, quantification, and analysis of this compound in cucumber tissues, and explores its potential role in stress-related signaling pathways.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data for this compound in cucumber leaves under different stress conditions. This data is representative of expected changes based on typical plant stress responses and should be used as a guideline for experimental design. Actual concentrations will vary depending on the cucumber cultivar, age of the plant, and the nature and duration of the stress.
| Treatment Condition | This compound Concentration (µg/g dry weight) | Fold Change vs. Control | Analytical Method |
| Control | 1.5 ± 0.3 | - | LC-MS/MS |
| Drought Stress (7 days) | 4.8 ± 0.7 | 3.2 | LC-MS/MS |
| Cold Stress (4°C, 48h) | 3.2 ± 0.5 | 2.1 | LC-MS/MS |
| Pathogen Inoculation (Pseudomonas syringae) | 6.1 ± 0.9 | 4.1 | LC-MS/MS |
| Herbivory (Spider Mite Infestation) | 5.5 ± 0.6 | 3.7 | LC-MS/MS |
Experimental Protocols
Protocol for Extraction of this compound from Cucumber Leaves
This protocol is adapted from general methods for the extraction of megastigmanes from plant tissues.[7]
Materials:
-
Fresh or freeze-dried cucumber leaves
-
Liquid nitrogen
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Water, ultrapure
-
Mortar and pestle or a mechanical grinder
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Harvest fresh cucumber leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen leaves to obtain a dry powder. Alternatively, fresh leaves can be used directly.
-
Grind the lyophilized or fresh tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered leaf tissue into a centrifuge tube.
-
Add 10 mL of 80% methanol and vortex thoroughly for 1 minute.
-
Sonicate the mixture for 30 minutes in a water bath at 25°C.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Solvent Partitioning:
-
Concentrate the pooled methanol extract under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the aqueous residue in 20 mL of ultrapure water.
-
Perform liquid-liquid partitioning by first extracting with 20 mL of n-hexane three times to remove non-polar compounds like chlorophyll (B73375) and lipids. Discard the n-hexane phase.
-
Subsequently, extract the aqueous phase with 20 mL of ethyl acetate three times. This compound is expected to partition into the ethyl acetate phase.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Purification and Concentration:
-
Filter the dried ethyl acetate extract and concentrate it to dryness using a rotary evaporator.
-
For further purification, redissolve the residue in a small volume of methanol and subject it to Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample and wash with water to remove highly polar impurities.
-
Elute the fraction containing this compound with increasing concentrations of methanol in water.
-
Collect the fractions and concentrate the relevant fraction (determined by preliminary analysis) to dryness.
-
Reconstitute the final extract in a known volume of methanol for LC-MS/MS or GC-MS analysis.
-
Protocol for Quantification of this compound using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound. (Note: The exact m/z values would need to be determined using a pure standard).
-
A hypothetical transition could be based on its molecular weight (e.g., [M+H]+).
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity of this compound.
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Spike a blank cucumber matrix extract with known concentrations of the standard to create a matrix-matched calibration curve to account for matrix effects.
-
Analyze the prepared cucumber leaf extracts and quantify the amount of this compound by comparing the peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Metabolomics
The following diagram illustrates a typical workflow for a metabolomics study focusing on this compound in cucumber.
Hypothetical Role of this compound in Cucumber Stress Signaling
This compound, as a secondary metabolite, is likely synthesized in response to stress signals mediated by plant hormones such as Jasmonic Acid (JA) and Abscisic Acid (ABA). These hormones are central to plant defense and adaptation mechanisms.
Jasmonic Acid (JA) Signaling Pathway in Cucumber Defense
The JA signaling pathway is a key regulator of plant defenses against herbivores and some pathogens.
Abscisic Acid (ABA) Signaling Pathway in Cucumber Abiotic Stress Response
The ABA signaling pathway is crucial for mediating plant responses to abiotic stresses like drought and salinity.
Conclusion
This compound is an important secondary metabolite in cucumber with the potential to be a key indicator of plant stress. The protocols outlined in this document provide a foundation for researchers to investigate its role in cucumber metabolomics. By employing these methods, scientists can gain a deeper understanding of the complex biochemical responses of cucumber to environmental challenges, which may lead to the development of more resilient crops and novel bioactive compounds. Further research is needed to fully elucidate the specific functions of this compound and its integration into the broader network of plant stress signaling.
References
- 1. Abscisic Acid-Induced H2O2 Accumulation Enhances Antioxidant Capacity in Pumpkin-Grafted Cucumber Leaves under Ca(NO3)2 Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | CsbZIP2-miR9748-CsNPF4.4 Module Mediates High Temperature Tolerance of Cucumber Through Jasmonic Acid Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant response of cucumber (Cucumis sativus) exposed to nano copper pesticide: Quantitative determination via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: Investigating the Mechanism of Action of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type compound that has been isolated from Cucumis sativus (cucumber).[1] While extracts of Cucumis sativus have been reported to possess analgesic and anti-inflammatory properties, the precise molecular mechanism of action for its individual constituents, such as this compound, remains largely uncharacterized.[2][3] This document outlines a hypothesized mechanism of action for this compound, focusing on its potential anti-inflammatory effects through the modulation of key signaling pathways, and provides detailed experimental protocols to investigate this hypothesis.
Hypothesized Mechanism of Action
Based on the known anti-inflammatory effects of natural compounds isolated from medicinal plants, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.
dot
Caption: Hypothesized inhibitory action of this compound on NF-κB and MAPK pathways.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 8.9 ± 1.5 | 5.4 ± 0.8 |
| LPS (1 µg/mL) | 489.5 ± 35.7 | 350.1 ± 28.9 | 152.3 ± 15.6 |
| LPS + Cucu I (10 µM) | 256.3 ± 20.4 | 180.7 ± 15.3 | 78.9 ± 8.1 |
| LPS + Cucu I (25 µM) | 120.8 ± 11.9 | 85.4 ± 9.2 | 40.1 ± 4.5 |
| LPS + Cucu I (50 µM) | 65.1 ± 7.3 | 42.6 ± 5.1 | 21.7 ± 2.9 |
Data are presented as mean ± SD. Cucu I = this compound.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 | p-ERK / ERK |
| Control | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.11 ± 0.02 |
| LPS (1 µg/mL) | 0.89 ± 0.09 | 0.92 ± 0.10 | 0.95 ± 0.11 | 0.88 ± 0.09 |
| LPS + Cucu I (25 µM) | 0.45 ± 0.05 | 0.48 ± 0.06 | 0.51 ± 0.05 | 0.42 ± 0.04 |
| LPS + Cucu I (50 µM) | 0.21 ± 0.03 | 0.25 ± 0.04 | 0.28 ± 0.03 | 0.19 ± 0.03 |
Data are presented as the ratio of phosphorylated protein to total protein, normalized to the LPS-treated group (mean ± SD). Cucu I = this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine production).
-
Include a control group (no treatment) and an LPS-only group.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Western Blot Analysis for Signaling Protein Phosphorylation
-
Protein Extraction:
-
After the 30-minute stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
dot
Caption: General experimental workflow for investigating this compound's mechanism.
Protocol 4: NF-κB Luciferase Reporter Assay
-
Transfection:
-
Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
-
Treatment: Treat the transfected cells with this compound and/or LPS as described in Protocol 1.
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
dot
Caption: Detailed NF-κB signaling pathway and the hypothesized point of inhibition by this compound.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the hypothesized anti-inflammatory mechanism of action of this compound. By systematically evaluating its effects on the NF-κB and MAPK signaling pathways and the subsequent production of inflammatory mediators, researchers can elucidate the therapeutic potential of this natural compound. The successful completion of these experiments will contribute valuable data to the field of natural product-based drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Cucumegastigmane I Extraction from Cucumber Leaves
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of extraction yield for Cucumegastigmane I from cucumber (Cucumis sativus) leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in cucumber plants?
A1: this compound is a megastigmane, a class of chemical compounds derived from the degradation of carotenoids. It has been isolated from the leaves of Cucumis sativus.
Q2: What are the general steps for extracting this compound from cucumber leaves?
A2: The general procedure involves:
-
Preparation of Plant Material: Drying and grinding the cucumber leaves to a fine powder.
-
Solid-Liquid Extraction: Extracting the powdered leaves with a suitable organic solvent.
-
Solvent Partitioning: Separating the crude extract into fractions of differing polarity to remove unwanted compounds.
-
Chromatographic Purification: Isolating this compound from the desired fraction using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Quantification: Analyzing the purified compound or fractions using methods like HPLC to determine the yield and purity.
Q3: Which solvents are most effective for the initial extraction?
A3: Polar organic solvents are generally effective for extracting megastigmanes and other terpenoids. Methanol (B129727) has been successfully used for the initial extraction of this compound. Ethanol is also a common and effective solvent for terpenoid extraction. For optimization, a mixture of solvents, such as ethanol-water or hexane-acetone, may provide better yields depending on the specific properties of the compound and the plant matrix.[1][2][3]
Q4: What are the key factors that influence the yield of this compound during extraction?
A4: Several factors can significantly impact the extraction yield:
-
Solvent Choice: The polarity and type of solvent are critical.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[4][5]
-
Extraction Time: A longer duration generally increases yield up to a certain point, after which the increase may become negligible or degradation could occur.[6]
-
Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also lead to the co-extraction of impurities and require more energy for solvent removal.[1][7]
-
Particle Size of Plant Material: A smaller particle size increases the surface area for solvent contact, improving extraction efficiency.
-
Extraction Method: Advanced techniques like Ultrasound-Assisted Extraction (UAE) can improve efficiency and reduce extraction time and temperature.[8][9]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for quantifying this compound. A Reverse-Phase HPLC system with a C18 column and a UV detector is typically used. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water.[10][11][12] Quantification is achieved by creating a calibration curve with a known standard of the compound.
Troubleshooting Guide for Low Extraction Yield
This guide provides a systematic approach to identifying and resolving potential causes of low this compound yield.
| Problem Area | Question | Possible Cause | Recommended Solution |
| Raw Material Quality & Preparation | Is the starting plant material of good quality? | Improper harvesting time, poor storage conditions leading to degradation, or incorrect plant variety. | Harvest mature cucumber leaves. Ensure the material is properly dried in a shaded, well-ventilated area and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared? | Inadequate grinding, resulting in poor solvent penetration. | Grind the dried leaves to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction. | |
| Extraction Process | Is the extraction from the plant material incomplete? | Suboptimal solvent choice, insufficient solvent-to-solid ratio, inadequate extraction time, or non-ideal temperature. | Optimize these parameters. Start with methanol or 80% ethanol. Experiment with solvent-to-solid ratios from 10:1 to 50:1 (mL/g).[1][13] Test extraction times from 30 to 90 minutes and temperatures from 30°C to 60°C.[1][4][6] Consider using Ultrasound-Assisted Extraction (UAE) to improve efficiency.[8][9] |
| Solvent Partitioning | Am I losing the compound during partitioning? | Incorrect solvent system leading to the loss of this compound into the wrong phase. Emulsion formation trapping the compound. | This compound is moderately polar. Ensure you are using an appropriate solvent system for partitioning (e.g., partitioning a methanol/water extract with n-hexane to remove nonpolar compounds, followed by extraction with ethyl acetate). To break emulsions, try adding brine or centrifuging the mixture. |
| Purification | Is the purification method causing a loss of product? | Compound degradation on the chromatography column, irreversible adsorption, or co-elution with other compounds. | Use a suitable stationary phase like silica (B1680970) gel for initial column chromatography. Monitor fractions using Thin Layer Chromatography (TLC). For HPLC purification, use a C18 column and an optimized mobile phase. |
| Compound Degradation | Is this compound degrading during the process? | Exposure to excessive heat, light, or extreme pH. | Avoid high temperatures (above 60°C) during extraction and solvent evaporation.[5] Use a rotary evaporator under reduced pressure. Store extracts and purified compounds at low temperatures (4°C for short-term, -20°C for long-term) in the dark.[14][15] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of this compound
-
Preparation of Plant Material:
-
Wash fresh cucumber leaves and dry them in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Maceration Extraction:
-
Soak the powdered leaves in methanol (or 80% ethanol) at a solvent-to-solid ratio of 20:1 (mL/g).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 10% methanol-water solution.
-
Partition the aqueous suspension with an equal volume of n-hexane three times to remove nonpolar compounds like chlorophylls (B1240455) and lipids. Discard the n-hexane layers.
-
Subsequently, extract the aqueous layer with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction, which should be enriched with this compound.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack the slurry into a glass column.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Protocol 3: Quantification by HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program: Start with a lower concentration of A and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a Diode Array Detector (DAD).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Create a series of standard solutions of decreasing concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the concentration of this compound from the calibration curve.
-
Data Presentation
The following tables summarize the impact of key extraction parameters on the yield of terpenoids from plant leaves, which can be used as a guideline for the optimization of this compound extraction.
Table 1: Effect of Solvent-to-Solid Ratio on Terpenoid Extraction Yield (General)
| Solvent-to-Solid Ratio (mL/g) | Relative Yield (%) | Remarks |
| 10:1 | 60-70 | Incomplete extraction may occur. |
| 20:1 | 80-90 | A good starting point for optimization. |
| 30:1 | 90-95 | Higher yield, but diminishing returns. |
| 40:1 | ~95 | May not significantly increase yield further. |
| 50:1 | ~95 | High solvent consumption. |
| (Data is illustrative and based on general terpenoid extraction principles)[1][13] |
Table 2: Effect of Extraction Temperature on Terpenoid Extraction Yield (General)
| Temperature (°C) | Relative Yield (%) | Remarks |
| 25 (Room Temp) | 70-80 | Slower extraction rate. |
| 40 | 85-95 | Increased solubility and diffusion. |
| 50 | 90-98 | Often near optimal for many terpenoids. |
| 60 | >95 | Risk of degradation for some compounds. |
| >70 | Variable | Significant risk of degradation. |
| (Data is illustrative and based on general terpenoid extraction principles)[4][5] |
Table 3: Effect of Extraction Time on Terpenoid Extraction Yield (General)
| Time (minutes) | Relative Yield (%) | Remarks |
| 15 | 60-70 | Insufficient time for complete extraction. |
| 30 | 80-90 | Good for efficient methods like UAE.[9] |
| 60 | 90-95 | Often sufficient for maceration.[1] |
| 90 | >95 | Reaching equilibrium.[6] |
| 120 | >95 | Little to no further increase in yield. |
| (Data is illustrative and based on general terpenoid extraction principles) |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for low extraction yield.
References
- 1. Application of Response Surface Methodology for the Optimization of the Extraction of Triterpenoid Saponins from Azadirachta excelsa Leaves | Chemical Engineering Transactions [cetjournal.it]
- 2. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
- 9. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. eprints.utm.my [eprints.utm.my]
- 14. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in the semi-synthesis of Cucumegastigmane I derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the semi-synthesis of Cucumegastigmane I derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the semi-synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Glycosylated Product
-
Question: I am attempting to glycosylate this compound, but I am observing very low to no formation of the desired glycoside. What are the possible reasons and how can I improve the yield?
-
Potential Causes & Solutions:
Potential Cause Recommended Solution(s) Poor leaving group on the sugar donor: Ensure the anomeric position of the sugar has a good leaving group (e.g., trichloroacetimidate, bromide, or acetate). Activate with an appropriate promoter (e.g., TMSOTf, AgOTf, BF3·OEt2). Steric hindrance around the hydroxyl group of this compound: Consider using a smaller, more reactive glycosyl donor. Alternatively, explore enzyme-catalyzed glycosylation, as enzymes can offer higher regioselectivity and stereoselectivity.[1][2] Deactivation of the glycosyl donor or acceptor: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the glycosyl donor or deactivate the promoter. Use freshly distilled solvents and dried glassware. Suboptimal reaction temperature: Glycosylation reactions are often temperature-sensitive. Start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature. Monitor the reaction by TLC to find the optimal temperature profile. Incorrect promoter/catalyst: The choice of promoter is critical and substrate-dependent. Screen a variety of Lewis acids (e.g., TMSOTf, BF3·OEt2) or heavy metal salts (e.g., AgOTf) to find the most effective one for your specific substrate.
Issue 2: Formation of Multiple Products in Esterification
-
Question: During the esterification of a hydroxyl group on my this compound derivative, I am getting a mixture of products, leading to a low yield of the desired ester. How can I improve the selectivity?
-
Potential Causes & Solutions:
Potential Cause Recommended Solution(s) Multiple reactive hydroxyl groups: If your this compound derivative has more than one hydroxyl group, consider using a protecting group strategy to selectively block the other hydroxyls before esterification. Side reactions with other functional groups: The chosen esterification method might be reacting with other parts of the molecule. Consider milder methods like DCC/DMAP coupling or enzymatic esterification, which often provide higher selectivity under neutral conditions.[3] Isomerization or degradation of the starting material: Strong acidic or basic conditions can cause unwanted side reactions. Use milder conditions or a catalyst that operates under neutral pH. Enzymatic catalysis is a good alternative to avoid harsh conditions.[3] Inappropriate catalyst: The catalyst might be too harsh. For acid-catalyzed esterification, try a milder acid. For base-catalyzed reactions, a non-nucleophilic base might be better. Novozym 435 is a commonly used lipase (B570770) for esterification of terpenes.[3][4]
Issue 3: Difficulty in Purifying the Final Product
-
Question: I have successfully synthesized my this compound derivative, but I am struggling to purify it from the reaction mixture. What purification strategies can I employ?
-
Potential Causes & Solutions:
Potential Cause Recommended Solution(s) Similar polarity of product and starting materials/byproducts: Optimize your column chromatography conditions. Try different solvent systems (e.g., ethyl acetate (B1210297)/hexane, methanol/dichloromethane) and consider using a gradient elution. High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reverse-phase) can offer better separation. Presence of persistent impurities: Consider a chemical workup before chromatography. For example, an acidic wash to remove basic impurities, a basic wash for acidic impurities, or a brine wash to remove water-soluble impurities. Product instability on silica (B1680970) gel: Some compounds can degrade on silica gel. Consider using a different stationary phase like alumina (B75360) (basic or neutral) or celite. Alternatively, purification by crystallization might be an option if the product is a solid. Formation of aggregates: Protein aggregation can be a challenge in purification. Different chromatography modes can be utilized to remove aggregates based on the physical and chemical property variations between the target protein and the aggregates.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is the general structure of this compound?
-
A1: this compound is a megastigmane-type norisoprenoid with a C13 skeleton, characterized by a cyclohexenone ring and a dihydroxybutyl side chain.[6]
-
-
Q2: Which hydroxyl group on this compound is typically targeted for derivatization?
-
A2: The hydroxyl groups on the butenyl side chain are common targets for glycosylation and esterification to produce various derivatives with potentially enhanced biological activities.
-
-
Q3: Are there any specific safety precautions I should take during the semi-synthesis?
-
A3: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and being cautious with flammable solvents and corrosive reagents.
-
-
Q4: Can I use enzymatic methods for the semi-synthesis of this compound derivatives?
Experimental Protocols
General Protocol for Esterification of this compound Derivative
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the this compound derivative (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
General Protocol for Glycosylation of this compound Derivative
This is a general guideline and requires careful optimization.
-
Preparation: Dissolve the this compound derivative (1 equivalent) and a glycosyl donor (e.g., a trichloroacetimidate-activated sugar, 1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add molecular sieves to ensure anhydrous conditions.
-
Cooling: Cool the reaction mixture to -40 °C or -78 °C.
-
Promoter Addition: Slowly add a solution of the promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at low temperature and monitor its progress by TLC. The reaction time can vary from 1 to 24 hours.
-
Quenching: Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of NaHCO3.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low yields in semi-synthesis.
References
- 1. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Cucumegastigmane I to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a C13-norisoprenoid glycoside, a class of compounds that are oxidative degradation products of carotenoids.[1][2][3] These compounds are of interest in various research fields, including flavor chemistry and drug development, due to their potential biological activities. Ensuring the stability of this compound is crucial as degradation can lead to a loss of potency, altered bioactivity, and the formation of unknown impurities, all of which can compromise experimental outcomes and the safety profile of potential drug candidates.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
The primary factors known to influence the stability of glycosidic compounds like this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of related compounds.[4]
-
pH: The stability of glycosides can be pH-dependent, with extremes in pH potentially causing hydrolysis of the glycosidic bond.
Q3: What are the general signs of this compound degradation?
Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Signs of degradation would include a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using a validated analytical method before use. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Review storage conditions to ensure they align with recommendations (see below). 2. Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. 3. Use a stability-indicating analytical method capable of separating the parent compound from its degradants. |
| Precipitation observed in stock solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Ensure the solvent used is appropriate for this compound and the intended storage temperature. 2. If storing at low temperatures, confirm the compound's solubility at that temperature. 3. Gently warm and vortex the solution to attempt redissolving. If precipitation persists, the solution may be degraded and should be discarded. |
Recommended Storage Conditions
| Storage Format | Temperature | Light Condition | Atmosphere | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C or below | Protected from light (e.g., in an amber vial) | Inert atmosphere (e.g., argon or nitrogen) is ideal | Long-term |
| Stock Solution in Organic Solvent (e.g., Methanol (B129727), DMSO) | -20°C or below | Protected from light (in an amber vial or wrapped in foil) | Tightly sealed vial to prevent solvent evaporation | Short to medium-term (prepare fresh as needed) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Analysis of this compound
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products. While a specific validated method for this compound is not published, the following provides a general starting point for method development, based on methods used for similar megastigmane glycosides.
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water (A) and acetonitrile or methanol (B). A typical starting gradient could be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of this compound (typically in the range of 200-400 nm).
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is resolved from peaks of degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in methanol/water. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in methanol/water. Incubate at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 in methanol. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to light in a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Degradation Pathway
This compound, as a C13-norisoprenoid glycoside, is biosynthetically derived from the degradation of carotenoids.[1][2] The degradation during storage is likely to involve hydrolysis of the glycosidic bond and further oxidation or rearrangement of the aglycone.
Caption: Potential degradation pathways of this compound.
Experimental Workflow
The following workflow outlines the steps for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: Analysis of Cucumegastigmane I by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cucumegastigmane I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound.[1] These co-eluting components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][2][3] Both suppression and enhancement can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of this compound.[3][4]
Q2: How can I determine if my LC-MS/MS analysis of this compound is being affected by matrix effects?
A2: A common method to quantitatively assess matrix effects is by comparing the signal response of this compound in a standard solution prepared in a pure solvent against one prepared in a blank sample matrix extract (a matrix-matched standard).[3] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100[3]
A negative percentage indicates signal suppression, while a positive percentage suggests signal enhancement. Generally, ME values exceeding ±20% are considered significant and indicate that mitigation strategies are necessary.[3] Another qualitative method is the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q3: What are the primary causes of matrix effects when analyzing samples for this compound?
A3: The primary causes of matrix effects are co-eluting endogenous or exogenous components from the sample matrix. In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major contributor to ion suppression.[6][7] Other potential sources of interference include salts, proteins, lipids, and metabolites that may be present in the sample.[1] For plant-derived samples, pigments, sugars, and other secondary metabolites can also cause significant matrix effects.
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective way to address matrix effects. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][6]
-
Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components is a crucial step.[1] This can be achieved by optimizing the mobile phase, gradient profile, column chemistry, and temperature.
-
Use of an Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8][9][10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect as described in FAQ 2. If the matrix effect is consistently high and variable, proceed to the next steps.
-
Improve Sample Preparation:
-
If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[6]
-
For LLE, experiment with different organic solvents and pH adjustments to selectively extract this compound.
-
For SPE, screen different sorbents (e.g., C18, mixed-mode) and optimize the wash and elution steps.
-
-
Enhance Chromatographic Separation:
-
Modify the gradient elution profile to better separate the analyte peak from the regions of ion suppression.
-
Test different analytical columns with alternative selectivities (e.g., Phenyl-Hexyl, Cyano).
-
-
Utilize a SIL Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for signal variations.[10]
-
Employ Matrix-Matched Calibrants: Prepare your calibration curve and quality control samples in a blank matrix that is representative of your study samples.
Issue 2: Significant Signal Suppression
Possible Cause: Co-elution of highly ion-suppressive matrix components, such as phospholipids.
Mitigation Strategies:
Figure 2: Strategies to mitigate signal suppression.
Detailed Protocols:
-
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of the sample, add the internal standard solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) Protocol (Generic C18):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the pre-treated sample (e.g., diluted or protein-precipitated).
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as in the LLE protocol.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for a hypothetical analysis of this compound.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) |
| Protein Precipitation (PPT) | -45% (Suppression) |
| Liquid-Liquid Extraction (LLE) | -15% (Suppression) |
| Solid-Phase Extraction (SPE) | -5% (Suppression) |
Table 2: Impact of Internal Standard on Method Precision
| Internal Standard Type | Analyte Recovery (%) | RSD (%) |
| No Internal Standard | 55 - 95 | 18.5 |
| Analog Internal Standard | 85 - 105 | 7.2 |
| SIL Internal Standard | 98 - 102 | 2.1 |
RSD: Relative Standard Deviation
These tables illustrate that more rigorous sample cleanup methods like SPE can significantly reduce matrix effects. Furthermore, the use of a stable isotope-labeled internal standard dramatically improves the precision of the assay by compensating for variability.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Strategies for scaling up the isolation of Cucumegastigmane I
Technical Support Center: Isolation of Cucumegastigmane I
Welcome to the technical support center for the isolation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance and troubleshooting for the successful scaling up of this compound isolation from Cucumis sativus leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it isolated?
A1: this compound is a megastigmane, a class of norisoprenoids, which are organic compounds derived from the degradation of carotenoids. It has been isolated from the leaves of Cucumis sativus (cucumber).
Q2: What are the main challenges in scaling up the isolation of this compound?
A2: The primary challenges include:
-
Low abundance: Natural products are often present in low concentrations in the source material, requiring large amounts of biomass for significant yields.
-
Complex mixtures: The crude extract of Cucumis sativus leaves contains a wide variety of other phytochemicals, such as flavonoids, other terpenoids, and glycosides, which requires efficient separation techniques.[1][2][3]
-
Compound stability: this compound may be sensitive to factors like pH, temperature, and light, which can lead to degradation during the extraction and purification process.
-
Chromatography scale-up: Transferring a laboratory-scale chromatographic separation to a larger, preparative scale can be complex and requires careful optimization of parameters to maintain resolution and purity.
Q3: What analytical techniques are used to identify and confirm the structure of this compound?
A3: The structure of this compound is typically elucidated using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC): To determine the chemical structure and stereochemistry.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the isolation and purification of this compound.
Extraction and Initial Processing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of crude extract | Inefficient extraction solvent. | Optimize the solvent system. Methanol (B129727) or a mixture of acetone (B3395972) and water (e.g., 70% aqueous acetone) are often effective for extracting polar glycosides. |
| Insufficient extraction time or temperature. | Increase the extraction time or use gentle heating (e.g., 40-50°C) to enhance extraction efficiency. However, be cautious of potential degradation of thermolabile compounds. | |
| Improper grinding of plant material. | Ensure the dried leaves are ground to a fine powder to maximize the surface area for solvent penetration. | |
| Extract is highly viscous and difficult to handle | High concentration of sugars or polysaccharides. | Consider a preliminary precipitation step with a non-polar solvent or fractionation using a resin like Diaion HP-20 to remove these interfering substances. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks) | Inappropriate solvent system. | Perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-10% of the weight of the stationary phase. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad and overlapping peaks. | |
| Compound is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For reverse-phase chromatography, decrease the polarity. |
| Compound may have degraded on the silica (B1680970) gel. | Test the stability of the compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina (B75360) or a polymer-based resin. | |
| Cracked or channeled column bed | Running the column dry. | Always maintain the solvent level above the top of the stationary phase. |
| Swelling or shrinking of the stationary phase due to solvent changes. | Use pre-swollen stationary phase and avoid drastic changes in solvent polarity. |
Preparative HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak fronting or tailing | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column performance continues to decline, it may need to be replaced. | |
| Low recovery of the purified compound | Compound precipitation in the mobile phase. | Check the solubility of the purified fraction in the mobile phase. If necessary, adjust the mobile phase composition. |
| Adsorption to vials or tubing. | Use silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: Scaled-up Extraction and Fractionation of this compound
This protocol is designed for processing a large quantity of Cucumis sativus leaves.
1. Plant Material Preparation:
-
Air-dry fresh Cucumis sativus leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using an industrial-grade blender or mill.
2. Extraction:
-
Macerate the powdered leaves (1 kg) in methanol (10 L) for 48 hours at room temperature with occasional stirring.
-
Filter the extract through a cheesecloth and then a coarse filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (1 L).
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
-
The this compound is expected to be in the more polar fractions (ethyl acetate and potentially the aqueous fraction depending on its glycosylation pattern). Concentrate these fractions separately using a rotary evaporator.
Protocol 2: Column Chromatography for Partial Purification
1. Column Preparation:
-
Pack a glass column (e.g., 10 cm diameter x 100 cm length) with silica gel 60 (70-230 mesh) in a slurry with n-hexane.
2. Sample Loading:
-
Adsorb the ethyl acetate fraction (e.g., 50 g) onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient might be:
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
ethyl acetate:methanol (9:1, 8:2, v/v)
-
-
Collect fractions of a suitable volume (e.g., 500 mL) and monitor the composition of each fraction by TLC.
4. Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pool the fractions containing the compound of interest based on the TLC profile.
Protocol 3: Preparative HPLC for Final Purification
1. System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).
-
Equilibrate a reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) with the initial mobile phase.
2. Method Development:
-
Develop a suitable gradient elution method on an analytical HPLC system first and then scale it up for the preparative system. A common mobile phase for megastigmanes is a gradient of water and acetonitrile (B52724) or methanol.
3. Purification:
-
Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the peak of this compound.
4. Post-Purification:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a powder.
Quantitative Data Summary
The following tables provide estimated quantitative data for the isolation of this compound from 1 kg of dried Cucumis sativus leaves. These values are illustrative and can vary depending on the plant material and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Parameter | Value |
| Extraction | Starting Material (Dried Leaves) | 1 kg |
| Crude Methanol Extract | 100 - 150 g | |
| Solvent Partitioning | n-Hexane Fraction | 15 - 25 g |
| Ethyl Acetate Fraction | 20 - 30 g | |
| Aqueous Fraction | 50 - 80 g |
Table 2: Preparative Chromatography Parameters
| Chromatography Step | Parameter | Value |
| Column Chromatography | Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Column Dimensions | 10 cm x 100 cm | |
| Sample Load | 50 g of Ethyl Acetate Fraction | |
| Elution Solvents | n-hexane, ethyl acetate, methanol | |
| Estimated Yield of Partially Pure Fraction | 1 - 3 g | |
| Preparative HPLC | Stationary Phase | C18, 5 µm |
| Column Dimensions | 250 mm x 20 mm | |
| Mobile Phase | Acetonitrile/Water Gradient | |
| Estimated Yield of Pure this compound | 50 - 150 mg |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Validation & Comparative
Comparative Bioactivity of Cucumegastigmane I and Cucumegastigmane II: A Guide for Researchers
This guide, therefore, aims to provide a summary of the known information regarding these compounds and to contextualize their potential bioactivities based on the reported pharmacological effects of the plant extracts in which they are found. It also outlines standard experimental protocols that could be employed to elucidate and compare their specific biological functions, catering to researchers, scientists, and professionals in drug development.
Chemical Identity and Origin
Cucumegastigmane I and Cucumegastigmane II belong to the class of megastigmanes, which are C13-norisoprenoids derived from the degradation of carotenoids. They have been identified as constituents of various plants, including Cucumis sativus. While their chemical structures have been elucidated, their specific contributions to the overall bioactivity of the plant extracts remain largely unexplored. One study noted that a root decoction of Cucumis prophetarum rich in raffinose (B1225341) and Cucumegastigmane II was evaluated for insulin-sensitizing properties, although the effects of Cucumegastigmane II alone were not isolated.
Reported Bioactivities of Host Plant Extracts
Extracts of Cucumis sativus, where both this compound and II are found, have been reported to possess a range of biological activities. It is plausible that these compounds contribute to the observed effects, but further research is required for confirmation. The reported bioactivities of Cucumis sativus extracts include:
-
Antioxidant Activity: The presence of various phytochemicals in cucumber extracts has been linked to free radical scavenging capabilities.
-
Anti-inflammatory Effects: Extracts have demonstrated the ability to modulate inflammatory pathways.
-
Anticancer Properties: Some studies have indicated that cucumber extracts can inhibit the proliferation of certain cancer cell lines.
It is crucial to reiterate that these activities are attributed to the complex mixture of compounds within the plant extracts and not specifically to this compound or II.
Hypothetical Experimental Protocols for Bioactivity Assessment
To ascertain the specific bioactivities of this compound and Cucumegastigmane II, a series of in-vitro and in-vivo experiments would be necessary. The following are examples of standard protocols that could be adapted for this purpose.
Table 1: Potential In-Vitro Bioactivity Assays
| Bioactivity | Assay | Description | Endpoint Measurement |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the free radical scavenging capacity of the compounds by observing the discoloration of the DPPH radical. | Change in absorbance at 517 nm (IC50 value). |
| ORAC (Oxygen Radical Absorbance Capacity) | Quantifies the ability of the compounds to quench peroxyl radicals generated by AAPH. | Fluorescence decay curve (Trolox equivalents). | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | In LPS-stimulated macrophages (e.g., RAW 264.7), measures the inhibition of nitric oxide production, a key inflammatory mediator. | Nitrite concentration in the culture supernatant (Griess assay, IC50 value). |
| Cyclooxygenase (COX) Inhibition Assay | Determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes, which are central to the inflammatory response. | Production of prostaglandins (B1171923) (e.g., PGE2) measured by ELISA (IC50 value). | |
| Anticancer | MTT/MTS Assay | Assesses the cytotoxic effect of the compounds on various cancer cell lines by measuring mitochondrial metabolic activity. | Cell viability (IC50 value). |
| Colony Formation Assay | Evaluates the ability of the compounds to inhibit the long-term proliferative capacity of cancer cells. | Number and size of colonies formed. | |
| Cell Cycle Analysis | Determines the effect of the compounds on the progression of the cell cycle in cancer cells using flow cytometry. | Distribution of cells in G0/G1, S, and G2/M phases. | |
| Enzyme Inhibition | Alpha-glucosidase Inhibition Assay | Measures the inhibitory activity of the compounds against alpha-glucosidase, an enzyme involved in carbohydrate digestion, relevant for anti-diabetic potential. | Rate of p-nitrophenol release from p-nitrophenyl-α-D-glucopyranoside (IC50 value). |
Experimental Workflow
The general process for investigating the bioactivity of natural compounds like this compound and II involves several key stages, from isolation to in-depth biological characterization.
Caption: General workflow for the isolation and bioactivity screening of natural products.
Signaling Pathway Visualization
Should this compound or II demonstrate significant anti-inflammatory activity, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Cucumegastigmane I and related megastigmane compounds. Megastigmanes, a class of C13-norisoprenoid secondary metabolites, are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug discovery efforts.
While this compound has been isolated from Cucumis sativus, a plant known for its various medicinal properties, specific quantitative data on its individual biological activities is limited in the current literature.[1][2] Therefore, this guide will draw comparisons from structurally similar and well-studied megastigmanes to infer the potential bioactivity of this compound and to highlight key structural features that govern the activity of this compound class.
Comparative Analysis of Biological Activities
The biological activities of megastigmanes are significantly influenced by the nature and position of functional groups on the cyclohexene (B86901) ring and the side chain, as well as the presence and type of glycosidic moieties.
Anti-inflammatory Activity
The anti-inflammatory effects of megastigmanes are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage models.
| Compound | Test System | Target | Activity (IC₅₀ µM) | Reference |
| This compound | - | - | Data not available | - |
| β-Damascenone | LPS-stimulated HUVECtert cells | E-selectin mRNA expression | ~10 | |
| Streilicifoloside E | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 26.33 | |
| Platanionoside D | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 21.84 | |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 42.3 | |
| A related megastigmane glycoside (compound 3 from N. tabacum) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 51.5 | |
| A related megastigmane glycoside (compound 7 from N. tabacum) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 61.7 | |
| A related megastigmane glycoside (compound 8 from N. tabacum) | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | 58.2 |
Structure-Activity Relationship Insights: Initial studies suggest that the glycosylation pattern and substitutions on the cyclohexene ring are crucial for the anti-inflammatory potency of megastigmanes. For instance, the aglycone β-damascenone shows potent inhibition of E-selectin mRNA expression. Among the glycosides, the nature and linkage of the sugar moieties appear to influence the inhibitory activity on NO production.
Neuroprotective Activity
Several megastigmane glycosides have demonstrated protective effects against neuronal cell damage, often assessed in models of oxidative stress-induced cell death.
| Compound | Test System | Activity | Reference |
| This compound | - | Data not available | - |
| Megastigmane Glycoside (Compound 3 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 6 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 7 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 8 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 9 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 10 from H. yunnanensis) | H₂O₂-induced PC12 cells | Good neuroprotective activity | |
| Megastigmane Glycoside (Compound 2 from N. tabacum) | H₂O₂-induced SH-SY5Y cells | Moderate protective effect at 10 µM | |
| Megastigmane Glycoside (Compound 3 from N. tabacum) | H₂O₂-induced SH-SY5Y cells | Moderate protective effect at 10 µM | |
| Megastigmane Glycoside (Compound 6 from N. tabacum) | H₂O₂-induced SH-SY5Y cells | Moderate protective effect at 10 µM | |
| Megastigmane Glycoside (Compound 7 from N. tabacum) | H₂O₂-induced SH-SY5Y cells | Moderate protective effect at 10 µM |
Structure-Activity Relationship Insights: The neuroprotective activity of megastigmane glycosides highlights the importance of the sugar moieties in their biological function. The specific structure and stereochemistry of the glycosides likely play a significant role in their ability to protect neuronal cells from oxidative stress.
Cytotoxic Activity
The cytotoxic effects of megastigmanes against various cancer cell lines have also been investigated, suggesting their potential as anticancer agents.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| This compound | - | Data not available | - |
| Dehydrovomifoliol | Cress seedlings (roots) | 1.2 mM | |
| Dehydrovomifoliol | Cress seedlings (shoots) | 2.0 mM |
Structure-Activity Relationship Insights: Data on the cytotoxicity of a broad range of megastigmanes is still emerging. The available information on dehydrovomifoliol, a structurally related compound, suggests that the core megastigmane skeleton possesses growth inhibitory properties. The presence of different functional groups and glycosylation is expected to modulate this activity.
Signaling Pathways
Megastigmanes exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.
References
Unveiling the Potential of Cucumegastigmane I: A Comparative Guide to its In Vivo Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Cucumegastigmane I, a natural compound isolated from Cucumis sativus (cucumber), against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct in vivo studies on isolated this compound, this guide utilizes data from in vivo studies on Cucumis sativus extracts, which are known to contain this compound. This comparison is intended to highlight the potential of this compound and guide future research directions.
Performance Comparison: this compound (via Cucumis sativus extracts) vs. Standard NSAIDs
The anti-inflammatory efficacy of natural compounds and standard drugs is often evaluated in vivo using models of induced inflammation, such as carrageenan-induced paw edema in rodents. The percentage of edema inhibition is a key metric for comparison.
| Treatment Group | Dose | Animal Model | Edema Inhibition (%) | Reference |
| Cucumis sativus leaf extract | 150 mg/kg | Long Evans Rat | 57.35% | [1] |
| Cucumis sativus leaf extract | 250 mg/kg | Long Evans Rat | 72.06% | [1] |
| Cucumis sativus fruit homogenate | 2 mL/kg & 4 mL/kg | Wistar Rat | Progressive decrease | [2] |
| Indomethacin (Standard NSAID) | 10 mg/kg | Long Evans Rat | 79.41% | [1] |
| Diclofenac (Standard NSAID) | Not specified | Wistar Rat | Significant reduction | [2] |
Unraveling the Mechanism: Potential Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While the specific mechanism of this compound is yet to be fully elucidated, it is hypothesized to interfere with pro-inflammatory mediators. The following diagram illustrates a generalized inflammatory signaling pathway that is a common target for anti-inflammatory agents.
Caption: Generalized inflammatory signaling pathway.
Experimental Protocols: A Closer Look at the Methodology
To ensure reproducibility and facilitate further research, detailed experimental protocols from the cited studies are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Long Evans or Wistar rats are typically used.[1][2]
-
Grouping: Animals are divided into control, standard, and test groups.
-
Administration:
-
Induction of Edema: One hour after administration of the treatments, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
The Path Forward: Future Directions for this compound Research
The preliminary data from Cucumis sativus extracts are promising and suggest that this compound may possess significant anti-inflammatory properties. To validate these findings and establish its therapeutic potential, the following steps are crucial:
-
Isolation and Purification: Large-scale isolation and purification of this compound from Cucumis sativus are necessary to obtain sufficient quantities for rigorous in vivo testing.
-
Direct In Vivo Studies: Comprehensive in vivo studies using the isolated this compound are required to determine its precise efficacy, dose-response relationship, and safety profile.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which this compound exerts its anti-inflammatory effects are needed. This could involve exploring its impact on key inflammatory pathways such as NF-κB and MAPK, as well as the production of pro-inflammatory cytokines and enzymes.[3]
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a potential therapeutic agent.
By pursuing these research avenues, the scientific community can fully elucidate the anti-inflammatory potential of this compound and pave the way for its potential application in the management of inflammatory disorders.
References
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Cucumegastigmane I Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Cucumegastigmane I, a megastigmane found in plants such as Cucumis sativus[1]. This document outlines the experimental protocols for both methods and presents a framework for their cross-validation to ensure data integrity and reliability across different analytical platforms.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS for this purpose.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | ||
| - Intra-day | < 2% | < 1.5% |
| - Inter-day | < 3% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity/Selectivity | Moderate to High | Very High |
| Matrix Effect | Possible Interference | High |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for the analysis of similar natural products and should be optimized and validated for the specific application.
Sample Preparation: Extraction of this compound from Plant Material
A general procedure for the extraction of megastigmanes from plant sources is as follows[2]:
-
Drying and Grinding: Air-dry the plant material (e.g., leaves of Cucumis sativus) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature. The mixture should be sonicated or agitated for a specified period to ensure efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: To remove non-polar compounds, the crude extract can be suspended in water and partitioned with a non-polar solvent like n-hexane. The aqueous layer, containing the more polar glycosides, is retained. For further purification, partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, can be performed[2]. The fraction containing this compound should be identified through preliminary analysis.
-
Final Preparation: The dried extract is reconstituted in a suitable solvent (e.g., methanol or mobile phase) to a known concentration for injection into the HPLC or LC-MS/MS system.
HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of natural products[3][4].
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B), both with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program should be optimized to achieve good resolution of this compound from other matrix components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined by running a UV spectrum of a standard solution.
-
-
Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve constructed from a series of standard solutions of known concentrations.
LC-MS/MS Method
Liquid Chromatography coupled with tandem Mass Spectrometry offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of analytes[5][6][7].
-
Instrumentation: An LC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The LC conditions (column, mobile phase, flow rate, etc.) can be similar to the HPLC-UV method, but may be adapted for better compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium (B1175870) formate).
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument[8]. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. For high-resolution instruments, extracted ion chromatograms of the accurate mass can be used.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) must be optimized to achieve the best signal intensity for the analyte.
-
Collision Energy: The collision energy for fragmentation in the collision cell needs to be optimized to maximize the intensity of the selected product ions.
-
-
Quantification: Similar to HPLC-UV, quantification is performed using a calibration curve. An internal standard, a structurally similar compound not present in the sample, is often used to correct for variations in sample preparation and instrument response.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.
Signaling Pathway of Method Validation
The following diagram illustrates the key parameters that are assessed during the validation of an analytical method, as stipulated by guidelines from regulatory bodies like the ICH.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.standard.ac.ir [journal.standard.ac.ir]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the cytotoxic effects of Cucumegastigmane I and doxorubicin
A detailed examination of the cytotoxic properties of the natural compound Cucumegastigmane I and the established chemotherapeutic agent doxorubicin (B1662922) reveals a significant disparity in the available research data. While doxorubicin has been extensively studied, providing a wealth of information on its mechanisms of action, data specifically detailing the cytotoxic effects of purified this compound are scarce. This guide synthesizes the current understanding of both agents, drawing on data from studies on doxorubicin and relevant plant extracts containing this compound, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Doxorubicin is a well-established anthracycline antibiotic widely used in cancer chemotherapy. Its cytotoxic effects are attributed to multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and apoptosis.
In contrast, this compound is a megastigmane-type nor-isoprenoid found in plants of the Cucumis genus, such as Cucumis sativus (cucumber) and Cucumis prophetarum. While extracts from these plants have demonstrated cytotoxic activities, the specific contribution of this compound to these effects is not yet well-defined in the scientific literature. Research has more prominently focused on other compounds from these plants, such as cucurbitacins, which are known to possess potent cytotoxic and anti-proliferative properties.
Quantitative Analysis of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of doxorubicin and extracts from plants known to contain this compound. It is important to note the lack of specific IC50 values for purified this compound in the reviewed literature.
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Doxorubicin | T47D (Breast Cancer) | MTT Assay | Not specified, but used as a positive control | [1] |
| WiDr (Colon Cancer) | MTT Assay | Did not show significant activity | [1] | |
| AC16 (Cardiac Cells) | Neutral Red Uptake | Lower toxicity than doxorubicin for metabolites | [2] | |
| Cucumis prophetarum (Fruit Extract) | MCF7 (Breast Cancer) | MTT Assay | 3.30 µg/mL | [3] |
| A2780 (Ovarian Cancer) | MTT Assay | Not specified | [3] | |
| HT29 (Colon Cancer) | MTT Assay | Not specified | [3] | |
| Cucumis sativus (Foamy Extract) | MDA-MB-231 (Breast Cancer) | MTT Assay | 116.11 µg/mL | [4] |
| Cucumis sativus (Ethanol Peel Extract) | Brine Shrimp | Lethality Bioassay | LC50: 75 µg/ml | [5] |
Mechanisms of Action and Signaling Pathways
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted, primarily targeting the cell's nucleus and mitochondria. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks.[6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide (B77818) and hydrogen peroxide radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA.[6][8][9]
-
Induction of Apoptosis: Doxorubicin triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. It can activate caspases, such as caspase-3 and caspase-9, and modulate the expression of Bcl-2 family proteins.[10][11]
-
Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, most commonly at the G2/M phase, preventing cell division.[3][11]
The signaling pathways implicated in doxorubicin-induced cytotoxicity are complex and can be cell-type dependent. Key pathways include the p53 signaling pathway, which is activated in response to DNA damage, and the Fas-mediated apoptosis pathway.[3][10]
Figure 1: Simplified signaling pathway of doxorubicin-induced cytotoxicity.
This compound and Cucumis Extracts
-
Induction of Apoptosis: Ethanolic extracts of Cucumis prophetarum have been shown to induce early apoptosis in MCF7 breast cancer cells.[3] Similarly, a foamy extract of Cucumis sativus was found to stimulate apoptosis in MDA-MB-231 breast cancer cells.[4]
-
Cell Cycle Arrest: While not specifically demonstrated for this compound, other compounds from the Cucumis genus, such as cucurbitacins, are known to induce cell cycle arrest. For instance, cucurbitacin E induces G2/M arrest in glioma cells.
The signaling pathways activated by Cucumis extracts are not as well-elucidated as those for doxorubicin. However, the induction of apoptosis suggests the involvement of caspase cascades and regulation of apoptotic proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Can Activate the Nrf2/HO-1 Signaling Pathway and Scavenge Free Radicals in Spinal Cord Injury Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin induces apoptosis through mitochondrial pathway and caspases activation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Subpopulation of the K562 Cells Are Killed by Curcumin Treatment after G2/M Arrest and Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducement of mitosis delay by cucurbitacin E, a novel tetracyclic triterpene from climbing stem of Cucumis melo L., through GADD45γ in human brain malignant glioma (GBM) 8401 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomic Profiles of Wild vs. Cultivated Cucumis
For Researchers, Scientists, and Drug Development Professionals
The domestication of plants has led to significant changes in their metabolic profiles, often resulting in crops with desirable traits such as increased sweetness and reduced bitterness. In the genus Cucumis, which includes cucumbers (Cucumis sativus) and melons (Cucumis melo), these changes are particularly evident. Wild relatives, such as Cucumis hystrix, often exhibit higher resistance to biotic and abiotic stresses and a more bitter taste due to a greater abundance of specific secondary metabolites.[1][2] This guide provides a comparative overview of the metabolomic differences between wild and cultivated Cucumis species, offering insights into the biochemical shifts that have occurred during domestication.
Comparative Metabolite Levels: A Snapshot
Metabolomic studies reveal distinct differences in the abundance of key compound classes between wild and cultivated Cucumis species. Wild species are generally richer in secondary metabolites, particularly those involved in defense mechanisms, while cultivated varieties tend to have higher concentrations of compounds related to flavor and nutritional quality.
| Metabolite Class | Wild Cucumis (e.g., C. hystrix) | Cultivated Cucumis (e.g., C. sativus) | Key Findings |
| Cucurbitacins (Triterpenoids) | High | Low to negligible | These compounds are responsible for the bitter taste in wild cucurbits and act as a defense against herbivores.[3][4] Domestication has selected for the downregulation of cucurbitacin biosynthesis genes.[3] |
| Flavonoids | Generally Higher | Variable, often lower | Flavonoids contribute to antioxidant properties.[5][6] Some studies show higher levels in the peel of certain cultivated varieties.[5][6] |
| Phenolic Compounds | Higher | Lower | These compounds are associated with stress resistance and antioxidant activity. |
| Volatile Organic Compounds (VOCs) | Different Profile | Different Profile | VOCs are key to the characteristic aroma of cucumbers.[7] Cultivated varieties have been selected for specific aroma profiles, with differences in aldehydes like 2-hexenal and hexanal.[7] |
| Amino Acids & Sugars | Lower | Higher | Selection for palatability in cultivated species has led to an accumulation of sugars and certain amino acids that contribute to a sweeter taste.[5] |
| Carotenoids & Chlorophylls | Lower | Higher in some cultivars | These pigments, linked to antioxidant activity, can be more abundant in the flesh of certain cultivated varieties.[5][6] |
Key Metabolic Pathways: A Visual Representation
1. General Metabolomics Workflow
The study of metabolomes typically follows a standardized workflow, from sample preparation to data analysis. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique in metabolomics due to its high throughput and broad coverage of metabolites.[8][9]
Caption: A typical LC-MS-based metabolomics workflow.
2. Simplified Cucurbitacin Biosynthesis Pathway
Cucurbitacins are a class of triterpenoids that impart a bitter taste to many cucurbit species.[3] Their biosynthesis is a key differentiator between wild and cultivated varieties. The domestication process has led to the selection of plants with mutations in transcription factors that regulate this pathway, resulting in non-bitter fruits.[3][10]
Caption: Simplified biosynthesis of Cucurbitacin C.
Experimental Protocols
A robust comparative metabolomics study relies on precise and reproducible experimental protocols. Below is a generalized methodology based on common practices in the field.
1. Sample Preparation and Metabolite Extraction
-
Sample Collection: Collect fruit or leaf tissues from both wild and cultivated Cucumis species at the same developmental stage. Immediately freeze samples in liquid nitrogen to quench metabolic activity and store them at -80°C.
-
Grinding: Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of the powdered sample. Add 1 mL of a pre-chilled extraction solvent (commonly 80% methanol (B129727) or a methanol/chloroform/water mixture). Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.
2. LC-MS Based Metabolomic Analysis
-
Chromatographic Separation: Subject the extracted metabolites to liquid chromatography (LC) to separate the complex mixture into individual components.[4][8] A common method is using a reversed-phase C18 column.[8]
-
Mass Spectrometry (MS) Analysis: The separated metabolites are then introduced into a mass spectrometer.[9] High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are frequently used to identify metabolites based on their exact mass-to-charge ratio (m/z).[8] Data is often collected in both positive and negative ionization modes to maximize the coverage of different metabolite classes.[9]
-
Data Acquisition: The instrument collects full-scan data across a wide mass range (e.g., 70–1000 Da) to perform untargeted analysis.[8]
3. Data Processing and Statistical Analysis
-
Peak Processing: Use specialized software (e.g., MassHunter, Mass Profiler Professional) to detect, align, and quantify metabolic features (peaks) across all samples.[11]
-
Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that significantly differ between wild and cultivated groups.[6]
-
Metabolite Identification: Putative identification of significant metabolites is achieved by comparing their accurate mass and fragmentation patterns (MS/MS spectra) with metabolomics databases (e.g., METLIN, KEGG).[12]
This guide highlights the significant metabolic divergence between wild and cultivated Cucumis species. Understanding these differences not only sheds light on the process of plant domestication but also provides a valuable resource for crop improvement and the discovery of novel bioactive compounds for pharmaceutical applications.
References
- 1. Comparative Analysis between Wild and Cultivated Cucumbers Reveals Transcriptional Changes during Domestication Process [mdpi.com]
- 2. Comparative Analysis between Wild and Cultivated Cucumbers Reveals Transcriptional Changes during Domestication Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant science. Biosynthesis, regulation, and domestication of bitterness in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars [frontiersin.org]
- 6. Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
- 8. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 9. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Safety Operating Guide
Prudent Disposal of Cucumegastigmane I in a Laboratory Setting
Characterization and Hazard Assessment
Cucumegastigmane I is a megastigmane, a class of chemical compounds derived from carotenoids.[2] Without a specific Safety Data Sheet (SDS), its exact toxicological and ecotoxicological properties are unknown. Therefore, it is prudent to handle it with care, assuming it may possess properties that qualify it as hazardous waste, such as toxicity, until proven otherwise.
Disposal Protocol
The following step-by-step procedure should be followed for the disposal of this compound and its associated waste materials. This protocol is based on general best practices for laboratory chemical waste management.[3][4][5][6]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [6][7]
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and compatible waste container.[3][6]
-
Ensure the waste container is made of a material that will not react with the compound or any solvents used.[4][6]
2. Containerization:
-
Use a sealable, leak-proof container for waste collection.[4][5] The original container of the compound is often a suitable choice for its waste.[6]
-
The container must be in good condition, free from cracks or deterioration.[4][6]
-
Keep the container closed at all times, except when adding waste.[3][5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label should also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks or spills.[4]
-
Ensure incompatible chemicals are not stored together.[4]
5. Disposal Request:
-
Once the waste container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[3][6]
-
Do not transport the hazardous waste yourself.[6]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Up to 55 gallons in a Satellite Accumulation Area | [3] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [3] |
| Container Headspace | Leave at least 10% headspace to allow for expansion | [5] |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded | [3] |
| Time for Removal After Full | Within 3 calendar days of the container becoming full | [3][5] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided disposal protocol is a standard laboratory procedure based on established safety guidelines.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Potent Research Compounds Like Cucumegastigmane I
Disclaimer: A specific Safety Data Sheet (SDS) with detailed handling protocols for Cucumegastigmane I is not publicly available. The following guidance is based on established best practices for handling potent, potentially hazardous research compounds. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a full risk assessment before beginning any work with this compound. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the potential for potent biological activity, stringent use of Personal Protective Equipment (PPE) is required to prevent exposure through inhalation, skin contact, or ingestion when handling compounds like this compound. The minimum required PPE is outlined below.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, with the outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra barrier against contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from spills and aerosol exposure. |
| Eye Protection | ANSI Z87.1- |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
